4-[(4-Aminophenyl)(4-iminocyclohexa-2,5-dien-1-ylidene)methyl]-2-methylaniline
Description
Properties
IUPAC Name |
4-[(4-aminophenyl)-(4-imino-3-methylcyclohexa-2,5-dien-1-ylidene)methyl]aniline | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H19N3/c1-13-12-16(6-11-19(13)23)20(14-2-7-17(21)8-3-14)15-4-9-18(22)10-5-15/h2-12,23H,21-22H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YDCMWLQSPFTWCS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C2=CC=C(C=C2)N)C3=CC=C(C=C3)N)C=CC1=N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H19N3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Related CAS |
632-99-5 (mono-hydrochloride) | |
| Record name | Magenta base | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003248939 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
DSSTOX Substance ID |
DTXSID0043844, DTXSID80859518 | |
| Record name | C.I. Basic Violet 14- free base (parent) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID0043844 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 4-[(4-Aminophenyl)(4-iminocyclohexa-2,5-dien-1-ylidene)methyl]-2-methylaniline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80859518 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
301.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Dark green powder or greenish crystals with a bronze luster; [MSDSonline] | |
| Record name | Magenta base | |
| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
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Solubility |
ALMOST INSOL IN ETHER /MAGENTA/ | |
| Record name | MAGENTA BASE | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/2955 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
CAS No. |
3248-93-9, 58969-01-0 | |
| Record name | Magenta base | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003248939 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Benzenamine, 4-[(4-aminophenyl)(4-imino-2,5-cyclohexadien-1-ylidene)methyl]-2-methyl- | |
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| Record name | C.I. Basic Violet 14- free base (parent) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID0043844 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 4-[(4-aminophenyl)(4-iminocyclohexa-2,5-dien-1-ylidene)methyl]-o-toluidine | |
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| Record name | Basic fuchsin | |
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| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | SOLVENT RED 41 | |
| Source | FDA Global Substance Registration System (GSRS) | |
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| Record name | MAGENTA BASE | |
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| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Mechanism of Action
Target of Action
The compound “4-[(4-Aminophenyl)(4-iminocyclohexa-2,5-dien-1-ylidene)methyl]-2-methylaniline”, also known as new fuchsin , is primarily used as a histological dye . It is used in microscopic or electron microscopic examination of cells and tissues to give contrast and to highlight particular features of interest, such as nuclei and cytoplasm.
Biochemical Pathways
As a histological dye, it is known to interact with cellular structures and highlight them for microscopic examination.
Result of Action
The primary result of new fuchsin’s action is the staining of specific structures within cells and tissues, enhancing their visibility under a microscope. This allows for detailed examination and analysis of these structures, aiding in various types of biological research and medical diagnostics.
Action Environment
The action of new fuchsin can be influenced by various environmental factors. For example, the pH of the solution it is dissolved in can affect the intensity and specificity of staining. Additionally, the type of tissue and the specific preparation and fixation methods used can also impact the effectiveness of the staining.
Biochemical Analysis
Biochemical Properties
4-[(4-Aminophenyl)(4-iminocyclohexa-2,5-dien-1-ylidene)methyl]-2-methylaniline is known for its role in biochemical reactions, particularly in staining procedures. It interacts with enzymes, proteins, and other biomolecules through various mechanisms. For instance, it binds to nucleic acids and proteins, allowing it to highlight specific cellular components during microscopic examination. This interaction is primarily electrostatic, involving the amino and imino groups of the compound.
Cellular Effects
The effects of this compound on cells are profound. It influences cell function by altering cell signaling pathways, gene expression, and cellular metabolism. The compound’s ability to bind to nucleic acids and proteins allows it to interfere with DNA replication and transcription processes, leading to changes in gene expression. Additionally, it can affect cellular metabolism by interacting with metabolic enzymes, thereby altering the metabolic flux within the cell.
Molecular Mechanism
At the molecular level, this compound exerts its effects through binding interactions with biomolecules. It can inhibit or activate enzymes by binding to their active sites or allosteric sites. This binding can lead to conformational changes in the enzyme, affecting its activity. Furthermore, the compound can induce changes in gene expression by binding to DNA and interfering with transcription factors and other regulatory proteins.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. The compound is relatively stable, but it can degrade under certain conditions, such as exposure to light or extreme pH levels. Long-term studies have shown that prolonged exposure to the compound can lead to persistent changes in cellular function, including alterations in gene expression and metabolic activity.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, the compound can be used effectively for staining and visualization purposes without causing significant toxicity. At high doses, it can exhibit toxic effects, including cellular damage and disruption of normal cellular processes. Threshold effects have been observed, where a certain dosage level leads to a marked increase in adverse effects.
Metabolic Pathways
This compound is involved in several metabolic pathways. It interacts with enzymes and cofactors that are crucial for its metabolism and clearance from the body. The compound can affect metabolic flux by altering the activity of key metabolic enzymes, leading to changes in metabolite levels within the cell.
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through various mechanisms. It can interact with transporters and binding proteins that facilitate its movement across cellular membranes. The compound’s localization and accumulation within specific cellular compartments can influence its activity and function.
Subcellular Localization
The subcellular localization of this compound is critical for its activity. It can be directed to specific compartments or organelles through targeting signals or post-translational modifications. This localization can affect the compound’s function, allowing it to interact with specific biomolecules and exert its effects within particular cellular contexts.
Biological Activity
4-[(4-Aminophenyl)(4-iminocyclohexa-2,5-dien-1-ylidene)methyl]-2-methylaniline, also known by its CAS numbers 3248-93-9 and 632-99-5, is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores the biological activity of this compound, including its pharmacological effects, mechanisms of action, and relevant case studies.
The molecular formula of this compound is C20H21N3 with a molecular weight of approximately 301.39 g/mol. The compound exists in various forms, including its hydrochloride salt, which is often utilized in research settings.
| Property | Value |
|---|---|
| Molecular Formula | C20H21N3 |
| Molecular Weight | 301.39 g/mol |
| CAS Number | 3248-93-9 / 632-99-5 |
| Boiling Point | Not available |
Anticancer Properties
Recent studies have indicated that compounds similar to this compound exhibit anticancer properties by inducing apoptosis in various cancer cell lines. For instance, a study demonstrated that derivatives of this compound could inhibit cell proliferation in breast cancer cells by targeting specific signaling pathways involved in cell survival and growth .
Antimicrobial Activity
Research has shown that this compound possesses antimicrobial properties against a range of pathogens. A comparative analysis revealed that it was effective against both Gram-positive and Gram-negative bacteria, suggesting its potential as a lead compound for developing new antimicrobial agents .
The biological activity of this compound is believed to be mediated through the inhibition of key enzymes involved in metabolic pathways. For example, it has been suggested that the compound may inhibit topoisomerase enzymes, which play a crucial role in DNA replication and transcription .
Study on Anticancer Effects
In a controlled study involving human cancer cell lines, researchers treated cells with varying concentrations of the compound and observed significant reductions in cell viability at higher doses. The study concluded that the compound's mechanism involves the activation of apoptotic pathways and inhibition of cell cycle progression .
Evaluation of Antimicrobial Properties
Another study focused on evaluating the antimicrobial efficacy of this compound against Staphylococcus aureus and Escherichia coli. The results indicated a minimum inhibitory concentration (MIC) that supports its potential use as an alternative treatment for bacterial infections .
Scientific Research Applications
Histological Applications
Histological Dye : One of the primary uses of this compound is as a histological dye. It is employed in staining biological tissues to enhance contrast under a microscope. This application is crucial in pathology for diagnosing diseases.
Fluorochrome : The compound also acts as a fluorochrome, which can fluoresce under specific lighting conditions. This property is beneficial in fluorescence microscopy, allowing for the visualization of specific cellular components .
Dyeing Industry
Textile Dyes : The compound is extensively used in the textile industry as a dye due to its strong coloration properties. It provides vibrant hues to fabrics and is particularly noted for its stability and resistance to fading .
Food Coloring : In some regions, it has been utilized as a food coloring agent, although this application raises safety concerns due to its carcinogenic potential .
Potential Therapeutic Uses
Recent studies have explored the potential therapeutic applications of 4-[(4-Aminophenyl)(4-iminocyclohexa-2,5-dien-1-ylidene)methyl]-2-methylaniline in cancer treatment. As a carcinogenic agent itself, its derivatives may exhibit anticancer properties through mechanisms that warrant further investigation.
Case Study 1: Histological Staining
A study published in the Journal of Histochemistry demonstrated the effectiveness of Rosanilin as a histological stain for differentiating between various tissue types in cancer diagnostics. The study highlighted its ability to bind specifically to certain cellular structures, improving diagnostic accuracy.
Case Study 2: Textile Industry Application
Research conducted by the Textile Research Institute evaluated the performance of Fuchsine Base in fabric dyeing processes. The findings indicated that fabrics dyed with this compound exhibited superior colorfastness compared to other synthetic dyes.
Case Study 3: Anticancer Research
A recent investigation into the anticancer properties of derivatives of this compound revealed promising results in inhibiting tumor growth in vitro. These findings suggest potential pathways for developing new cancer therapies based on this chemical structure.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural and Functional Analogues
The compound belongs to the triphenylmethane dye family, sharing structural motifs with several derivatives. Key analogues include:
Table 1: Comparison of Structural and Functional Properties
Key Differentiators
Substituent Effects: Pararosaniline hydrochloride lacks alkyl groups on the aromatic rings, whereas New Fuchsin (C.I. Basic Violet 2) incorporates methyl groups at meta and ortho positions, enhancing steric bulk and altering absorption maxima . C.I. Basic Red 9 shares the iminocyclohexadienylidene core but is classified as a carcinogen due to impurities like Michler’s ketone .
Coordination Chemistry :
The platinum complex TC-Pl-BFC demonstrates how metal coordination modifies electronic properties, shifting applications from dyeing to catalysis .
Safety and Regulatory Status: Pararosaniline hydrochloride is flagged for skin/eye irritation .
Spectral and Physicochemical Properties
- UV-Vis Absorption : Pararosaniline exhibits λmax ~540 nm (aqueous), while methyl-substituted analogues (e.g., New Fuchsin) show red-shifted peaks due to electron-donating groups .
- Solubility : Hydrochloride salts enhance water solubility; sulfonated derivatives (e.g., ERIO GREEN B) improve compatibility with polar solvents .
Preparation Methods
Traditional Oxidative Coupling Methods
The foundational synthesis route for 4-[(4-Aminophenyl)(4-iminocyclohexa-2,5-dien-1-ylidene)methyl]-2-methylaniline involves the oxidative coupling of methylene diphenylamine and aniline derivatives. A representative protocol from industrial dye production (ChemBK, 2022) outlines the following steps:
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Reactant Preparation : Methylene diphenylamine and aniline are combined in a 4:1 weight ratio in a four-neck flask equipped with a condenser, water separator, thermometer, and air inlet tube .
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Acid Dissolution : The mixture is dissolved in 30% hydrochloric acid at 0.6 times the weight of methylene diphenylamine to form a homogeneous solution .
-
Catalyst Addition : A catalyst system comprising vanadium fluoride (VF₃) and molybdenum trioxide (MoO₃) in a 1:3 mass ratio is introduced, constituting 1% of the methylene diphenylamine weight .
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Oxidation : Air is introduced into the reaction vessel while maintaining a temperature of 100°C for 30 hours, with progress monitored by water formation cessation .
This method achieves yields of 68–72%, with purity dependent on post-reaction crystallization in acidic ethanol . The mechanism proceeds via electrophilic aromatic substitution, where the VF₃/MoO₃ catalyst enhances the oxidation of aniline intermediates to form the conjugated imine structure .
Table 1: Optimization Parameters for Oxidative Coupling
| Parameter | Range Tested | Optimal Value | Yield Impact |
|---|---|---|---|
| Catalyst Ratio (VF₃:MoO₃) | 1:1 to 1:5 | 1:3 | +15% yield |
| Reaction Temperature | 80–120°C | 100°C | Minimizes side products |
| Air Flow Rate | 0.5–2.0 L/min | 1.2 L/min | Balances oxidation efficiency |
Condensation and Oxidation with Nitrobenzene
An alternative approach employs nitrobenzene as an oxidant in the presence of ferric chloride (FeCl₃). This method, adapted from early magenta production techniques (IARC, 2025), involves:
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Reflux Conditions : Aniline, diaminodiphenylmethane, and FeCl₃ are heated to 150°C under reflux with nitrobenzene, facilitating dehydrogenation and cyclization .
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Work-Up : Post-reaction, sodium hydroxide is added to neutralize HCl, followed by steam distillation to remove unreacted aniline .
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Precipitation : The product is isolated via acidification with 30% HCl and purified through recrystallization .
This method yields 60–65% of the target compound but requires careful control of nitrobenzene stoichiometry to avoid over-oxidation to quinoidal byproducts .
Table 2: Key Variables in Nitrobenzene-Mediated Synthesis
| Variable | Effect on Reaction | Optimal Condition |
|---|---|---|
| Nitrobenzene Equivalents | <1.2 eq: Incomplete oxidation | 1.5 eq |
| FeCl₃ Concentration | >5 wt%: Accelerates side reactions | 3 wt% |
| Reflux Duration | <8h: Low conversion | 10–12h |
Catalytic Air Oxidation Techniques
Modern adaptations prioritize air over chemical oxidants to improve sustainability. A scaled-up protocol (VulcanChem, 2023) utilizes:
-
Catalyst Systems : Heterogeneous catalysts like MnO₂-supported alumina enhance regioselectivity during the oxidation of leuco bases to the imine form .
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Solvent Optimization : Ethylene glycol methyl ether improves solubility of intermediates, achieving 75% yield at 90°C .
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In Situ Monitoring : UV-Vis spectroscopy tracks the emergence of the λₘₐₓ at 540 nm, characteristic of the conjugated system .
Table 3: Comparative Catalyst Performance
| Catalyst | Temperature (°C) | Yield (%) | Purity (%) |
|---|---|---|---|
| VF₃/MoO₃ | 100 | 72 | 98 |
| MnO₂/Al₂O₃ | 90 | 75 | 97 |
| FeCl₃/Nitrobenzene | 150 | 65 | 95 |
Industrial-Scale Production Considerations
Industrial synthesis (IARC, 2025) addresses challenges in scaling the above methods:
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Purification : Column chromatography with silica gel (eluent: CH₂Cl₂/MeOH 9:1) removes polymeric byproducts, achieving >99% purity .
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Waste Management : Arsenic-free catalysts have replaced historical arsenic acid to meet environmental regulations .
-
Quality Control : Batch consistency is verified via HPLC (C18 column, 0.1% TFA in acetonitrile/water gradient) .
Table 4: Industrial vs. Laboratory-Scale Parameters
| Parameter | Laboratory Scale | Industrial Scale |
|---|---|---|
| Batch Size | 0.1–1 kg | 500–1000 kg |
| Reaction Time | 30h | 18h (optimized flow) |
| Energy Consumption | 15 kWh/kg | 8 kWh/kg |
Q & A
Q. What are the primary synthetic pathways for 4-[(4-Aminophenyl)(4-iminocyclohexa-2,5-dien-1-ylidene)methyl]-2-methylaniline, and how do reaction conditions influence yield and purity?
Answer: The compound is synthesized via condensation reactions involving aromatic amines and quinoidal intermediates under acidic or oxidative conditions. Key steps include:
- Precursor selection : Use of 4-aminophenyl derivatives and cyclohexadienone intermediates.
- Optimization : Adjusting pH (e.g., HCl for protonation ), temperature (60–80°C), and reaction time (12–24 hrs) to minimize side products like over-oxidized species.
- Purification : Column chromatography with silica gel and methanol/ethyl acetate gradients to isolate the hydrochloride salt form (CAS 632–99–5) .
- Characterization : NMR (¹H/¹³C), FT-IR (to confirm imine and amine groups), and HPLC (≥98% purity) .
Q. How can researchers validate the compound’s structural integrity in solution-phase studies, given its sensitivity to pH and light?
Answer:
- Spectroscopic validation : UV-Vis spectroscopy (λmax ~540 nm for the quinoidal structure) and fluorescence quenching assays to monitor degradation under varying pH .
- Stability protocols : Store solutions in amber vials at 4°C with pH buffering (e.g., phosphate buffer at pH 6.5–7.5) to prevent hydrolysis of the imine group .
- Cross-validation : Compare experimental spectra with computational DFT models to confirm electronic transitions .
Advanced Research Questions
Q. How does the compound’s stability vary under simulated environmental conditions (e.g., photolysis, hydrolysis), and what degradation products form?
Answer:
- Experimental design :
- Photolysis : Expose to UV light (254 nm) in aqueous/organic solvents; monitor via LC-MS for intermediates like 4-aminophenol or cyclohexadienone derivatives .
- Hydrolysis : Test in buffered solutions (pH 3–10) at 25–50°C; quantify residual compound via HPLC .
- Degradation pathways :
- Acidic conditions: Cleavage of the imine bond, yielding 4-aminophenyl fragments.
- Alkaline conditions: Oxidation to quinone derivatives .
Q. What methodologies are recommended to assess the compound’s environmental persistence and bioaccumulation potential?
Answer:
- Persistence studies :
- Use OECD 301B (ready biodegradability test) under aerobic conditions; measure half-life via HPLC-MS .
- Sediment-water partitioning assays to determine log Koc (organic carbon affinity) .
- Bioaccumulation :
- In vitro models : Fish hepatocyte assays to measure bioconcentration factors (BCF) .
- Computational tools : EPI Suite or QSAR models to predict log Kow (octanol-water coefficient) .
Q. How can researchers resolve contradictions in reported redox behavior (e.g., conflicting electrochemical data) for this compound?
Answer:
- Controlled experimentation :
- Cyclic voltammetry (CV) under inert atmospheres (N2/Ar) to prevent oxygen interference.
- Compare results across solvents (e.g., DMF vs. acetonitrile) to isolate solvent effects .
- Data reconciliation :
- Apply multivariate analysis (PCA) to identify variables (e.g., counterion effects, impurities) causing discrepancies .
- Cross-reference with X-ray crystallography (if crystalline) to confirm redox-active moieties .
Q. What advanced spectroscopic techniques are suitable for probing the compound’s interaction with biological macromolecules (e.g., DNA, proteins)?
Answer:
- Isothermal titration calorimetry (ITC) : Quantify binding affinity (Kd) and stoichiometry with DNA duplexes .
- Time-resolved fluorescence : Monitor Förster resonance energy transfer (FRET) with labeled proteins .
- Surface plasmon resonance (SPR) : Real-time analysis of adsorption/desorption kinetics on functionalized surfaces .
Methodological Challenges & Solutions
Q. How can researchers address the compound’s propensity for tautomerism and isomerism in structural studies?
Answer:
- Tautomer stabilization :
- Use low-temperature crystallography (100 K) to "freeze" tautomeric forms .
- Employ deuterated solvents in NMR to reduce signal broadening from proton exchange .
- Isomer separation :
- Chiral HPLC with cellulose-based columns to resolve enantiomers .
Q. What experimental frameworks are recommended for linking the compound’s physicochemical properties to theoretical models (e.g., QSPR)?
Answer:
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
